Meprotixol
Overview
Description
Biochemical Analysis
Biochemical Properties
Meprotixol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s structure, which includes a thioxanthene moiety, allows it to engage in various biochemical processes, potentially influencing enzyme activity and protein function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and response to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and subsequent cellular responses . Detailed studies on the exact molecular targets and pathways affected by this compound are still needed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and safety profile change significantly with dosage variations . Understanding these dosage effects is crucial for optimizing the therapeutic use of this compound and minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity . Detailed studies on the specific metabolic pathways and enzymes involved in this compound metabolism are necessary to gain a comprehensive understanding of its biochemical properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its pharmacokinetics and optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence this compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of Meprotixol involves several steps, starting with the formation of the thioxanthene core. The synthetic route typically includes the following steps:
Formation of Thioxanthene Core: The core structure is synthesized by reacting a suitable xanthene derivative with a sulfur source.
Substitution Reactions: The introduction of functional groups such as the dimethylaminopropyl and methoxy groups is achieved through substitution reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Meprotixol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Common reagents used in substitution reactions include alkyl halides and nucleophiles.
Scientific Research Applications
Meprotixol has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of thioxanthenes.
Biology: Research on this compound includes its effects on biological systems, particularly its antitussive and anti-inflammatory properties.
Medicine: this compound is studied for its potential therapeutic applications in treating cough and rheumatic diseases.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The exact mechanism of action of Meprotixol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. In the case of its antitussive action, this compound likely acts on the central nervous system to suppress the cough reflex. For its anti-inflammatory effects, it may inhibit the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Meprotixol is unique among thioxanthenes due to its specific functional groups and pharmacological properties. Similar compounds include:
Chlorprothixene: Another thioxanthene derivative used as an antipsychotic.
Flupenthixol: Used in the treatment of schizophrenia and other psychiatric disorders.
This compound stands out due to its dual role as a cough suppressant and treatment for rheumatic diseases, highlighting its versatility and potential for further research and development.
Properties
IUPAC Name |
9-[3-(dimethylamino)propyl]-2-methoxythioxanthen-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-20(2)12-6-11-19(21)15-7-4-5-8-17(15)23-18-10-9-14(22-3)13-16(18)19/h4-5,7-10,13,21H,6,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYVFLWAVIGDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863358 | |
Record name | 9-[3-(Dimethylamino)propyl]-2-methoxy-9H-thioxanthen-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-63-0 | |
Record name | Meprotixol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4295-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meprotixol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meprotixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 9-[3-(Dimethylamino)propyl]-2-methoxy-9H-thioxanthen-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEPROTIXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JXZ154Z0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary therapeutic areas where Meprotixol has been studied?
A1: Research on this compound has explored its potential in two main therapeutic areas:
- Antitussive: Studies investigated its effectiveness in suppressing coughs. [, ]
- Antirheumatic: Several studies examined its potential in treating rheumatic diseases. [, , , , ]
Q2: Were there any clinical trials conducted with this compound, and if so, what type of design did they employ?
A2: Yes, clinical trials were conducted to evaluate this compound's efficacy. Notably, researchers employed a double-blind crossover design, incorporating both the active compound and a placebo, to ensure rigorous assessment. [, , ] This design helps minimize bias and strengthen the reliability of the findings.
Q3: Can you elaborate on the specific types of rheumatic diseases studied in relation to this compound's potential therapeutic benefits?
A3: While the provided research abstracts don't delve into specific rheumatic disease types, one study mentions a "multicenter investigation in general practice" [] This suggests a broad approach to understanding this compound's potential across various rheumatic conditions commonly encountered in primary care settings.
Q4: Beyond its therapeutic applications, were there any analytical chemistry studies conducted on this compound?
A4: Yes, analytical techniques played a crucial role in this compound research. Studies explored fluorimetric methods for quantifying this compound and similar compounds. [] Additionally, thin-layer chromatography was employed to characterize this compound and related psychopharmacological substances. [] These analytical approaches are essential for understanding the compound's properties and behavior in various contexts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.